Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a base and a solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate can be compared with other similar compounds, such as:
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: This compound has a similar spirocyclic structure but differs in the ester group and ring size.
Isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: These compounds have an isoxazole ring fused with the azaspirocyclic core, offering different chemical and biological properties.
Benzyl 7-thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride: This compound features a sulfur atom in the spirocyclic ring, providing unique reactivity and applications.
This compound stands out due to its specific structural features and versatile applications in various fields of research and industry.
Properties
CAS No. |
1250994-03-6 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 1-oxo-2-azaspiro[4.4]nonane-8-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-15-9(13)8-3-4-11(7-8)5-6-12-10(11)14/h8H,2-7H2,1H3,(H,12,14) |
InChI Key |
WLDMLAWRHZRLSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(C1)CCNC2=O |
Origin of Product |
United States |
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